LCKLSL Binds Cell-Surface Annexin A2 with Markedly Higher Specificity Than Control Peptide LGKLSL
In a streptavidin pulldown assay using biotinylated peptides, LCKLSL demonstrated robust and concentration-dependent recovery of cell-surface AnxA2 from hypoxic human retinal microvascular endothelial cells (RMVECs). In contrast, the control peptide LGKLSL, which substitutes a glycine for the critical cysteine residue, exhibited only modest AnxA2 recovery, confirming that sequence specificity is essential for target engagement [1].
| Evidence Dimension | Binding to cell-surface AnxA2 (streptavidin pulldown recovery) |
|---|---|
| Target Compound Data | Concentration-dependent AnxA2 recovery (qualitative increase observed with increasing LCKLSL concentrations) |
| Comparator Or Baseline | LGKLSL control peptide (Cys→Gly substitution) |
| Quantified Difference | Substantially higher AnxA2 recovery with LCKLSL versus LGKLSL; only modest recovery with LGKLSL, indicating lack of specific binding |
| Conditions | Hypoxic human RMVECs (7 h hypoxia), biotinylated peptides, streptavidin-Sepharose pulldown |
Why This Matters
Demonstrates that LCKLSL's cysteine residue is essential for AnxA2 engagement, and that generic sequence-modified peptides cannot substitute for target-specific binding in mechanistic studies.
- [1] Valapala M, Thamake SI, Vishwanatha JK. A competitive hexapeptide inhibitor of annexin A2 prevents hypoxia-induced angiogenic events. J Cell Sci. 2011;124(9):1453-1464. (Figure 3A) View Source
